molecular formula C28H32N2O4S B423398 N-[4-(benzyloxy)phenyl]-2-(N-cyclohexyl-4-methylbenzenesulfonamido)acetamide

N-[4-(benzyloxy)phenyl]-2-(N-cyclohexyl-4-methylbenzenesulfonamido)acetamide

Cat. No.: B423398
M. Wt: 492.6g/mol
InChI Key: NZQSSUZYUCJIES-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-(N-cyclohexyl-4-methylbenzenesulfonamido)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a cyclohexyl group, and a sulfonylamino group. Its molecular formula is C27H33NO4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-(N-cyclohexyl-4-methylbenzenesulfonamido)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Formation of the Cyclohexyl Intermediate: Cyclohexylamine is reacted with 4-methylbenzenesulfonyl chloride to form cyclohexyl(4-methylphenyl)sulfonamide.

    Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the cyclohexyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-(N-cyclohexyl-4-methylbenzenesulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

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Properties

Molecular Formula

C28H32N2O4S

Molecular Weight

492.6g/mol

IUPAC Name

2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C28H32N2O4S/c1-22-12-18-27(19-13-22)35(32,33)30(25-10-6-3-7-11-25)20-28(31)29-24-14-16-26(17-15-24)34-21-23-8-4-2-5-9-23/h2,4-5,8-9,12-19,25H,3,6-7,10-11,20-21H2,1H3,(H,29,31)

InChI Key

NZQSSUZYUCJIES-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4CCCCC4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4CCCCC4

Origin of Product

United States

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